molecular formula C5H9N5O B1526147 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide CAS No. 1182757-96-5

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide

Cat. No. B1526147
M. Wt: 155.16 g/mol
InChI Key: SFTQAHBRUGJKHE-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are compounds that contain a 1,2,4-triazole ring in their structure. These compounds are known for their multidirectional biological activity . They have been the subject of extensive research due to their significant antibacterial activity .


Synthesis Analysis

1,2,4-Triazole derivatives can be synthesized through various methods. For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .


Molecular Structure Analysis

The 1,2,4-triazole ring may exist in equilibrium between two forms: 1H-form and 4H-form . The exact structure of a specific 1,2,4-triazole derivative would depend on its specific substituents.


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific substituents present on the triazole ring. Some 1,2,4-triazole derivatives have shown potent inhibitory activities against certain cancer cell lines .

Scientific Research Applications

Synthesis and Modification

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide and its analogs have been extensively studied for their chemical synthesis and potential as precursors in the development of various chemical compounds. A convenient approach for synthesizing related triazole carboxylic acid analogs and peptide compounds based on them has been demonstrated, highlighting the versatility of these compounds in chemical synthesis. The presence of amide and ester groups in the molecule allows for selective modification, opening avenues for the creation of biologically active compounds through combinatorial libraries of peptidomimetics (Pokhodylo et al., 2019).

Antimicrobial and Antitumor Activity

Compounds derived from 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide have shown promising antimicrobial activities against a variety of gram-negative and gram-positive bacteria and yeast. This highlights their potential in the development of new antimicrobial agents. Additionally, some derivatives have demonstrated potent antitumor activity, offering a promising avenue for the development of novel anticancer drugs (Behbehani et al., 2011).

Energetic Materials

The synthesis and characterization of insensitive energetic materials based on the structure of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide derivatives have been explored. These materials exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional energetic materials like TNT. This research opens new paths for the development of safer energetic materials for military and civilian applications (Yu et al., 2017).

Analytical Chemistry Applications

In the realm of analytical chemistry, the detailed study of the infrared (IR) spectrum of N-methylacetamide components, including those similar to 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide, provides valuable insights. Understanding the contributions of different components to the amide I, II, and III bands helps in the interpretation of the IR spectrum of amide-containing compounds. This research has implications for organic chemistry, analytical chemistry, and chemical biology, aiding in the analysis of complex chemical systems (Ji et al., 2020).

Future Directions

1,2,4-Triazole derivatives have shown promise in various fields, particularly as antibacterial and anticancer agents . Future research may focus on optimizing these compounds for better selectivity and potency.

properties

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-7-4(11)2-10-3-8-5(6)9-10/h3H,2H2,1H3,(H2,6,9)(H,7,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTQAHBRUGJKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1C=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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